N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-2-(methylthio)benzamide
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Overview
Description
N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-2-(methylthio)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core with a methylthio group and a tetrahydrofuran ring substituted with a hydroxyethoxy group. Its unique structure allows it to participate in diverse chemical reactions and exhibit various biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-2-(methylthio)benzamide typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through the cyclization of a suitable diol precursor under acidic conditions.
Introduction of the Hydroxyethoxy Group: The hydroxyethoxy group can be introduced via an etherification reaction using ethylene glycol and a suitable leaving group.
Attachment of the Benzamide Core: The benzamide core can be attached through an amide coupling reaction between a benzoyl chloride derivative and the amine group on the tetrahydrofuran ring.
Introduction of the Methylthio Group: The methylthio group can be introduced via a nucleophilic substitution reaction using a suitable thiol reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-2-(methylthio)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.
Reduction: The benzamide core can be reduced to form corresponding amine derivatives.
Substitution: The methylthio group can be substituted with other nucleophiles to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include halides, amines, and thiols.
Major Products
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-2-(methylthio)benzamide involves its interaction with specific molecular targets and pathways. The hydroxyethoxy and methylthio groups may play a role in binding to target proteins or enzymes, modulating their activity. The tetrahydrofuran ring may contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-2-(methylthio)benzamide: shares structural similarities with other benzamide derivatives and tetrahydrofuran-containing compounds.
Uniqueness
- The combination of the benzamide core, hydroxyethoxy group, tetrahydrofuran ring, and methylthio group makes this compound unique. Its specific structure allows it to participate in diverse chemical reactions and exhibit various biological activities, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]-2-methylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4S/c1-21-13-5-3-2-4-12(13)14(18)16-10-15(20-9-7-17)6-8-19-11-15/h2-5,17H,6-11H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZLUYOSRPZNZBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NCC2(CCOC2)OCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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